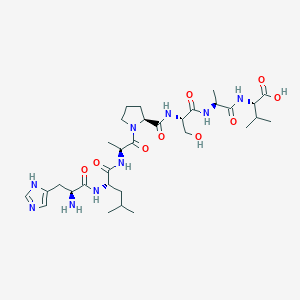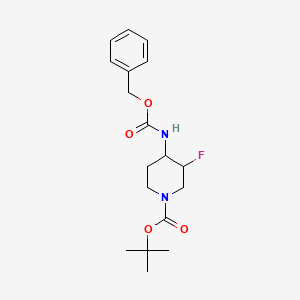
C30H23F3N2O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C30H23F3N2O4 is a complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C30H23F3N2O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, or condensation reactions.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
C30H23F3N2O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C30H23F3N2O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of C30H23F3N2O4 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
C30H23F3N2O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:
C29H22F3N2O4: A closely related compound with one fewer carbon atom.
C30H22F3N2O3: A compound with a similar structure but one less oxygen atom.
C31H23F3N2O4: A compound with an additional carbon atom.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C30H23F3N2O4 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
(1R,2R,6R,7R,8R,12S)-5-(4-phenylmethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C30H23F3N2O4/c31-30(32,33)18-7-4-8-19(13-18)35-28(36)23-21-14-22(24(23)29(35)37)27-25(21)26(34-39-27)17-9-11-20(12-10-17)38-15-16-5-2-1-3-6-16/h1-13,21-25,27H,14-15H2/t21-,22+,23+,24-,25+,27+/m0/s1 |
Clé InChI |
BNRTXEJKEQTAEP-ZMGQXVQXSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC(=C7)C(F)(F)F |
SMILES canonique |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC(=C7)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)

![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
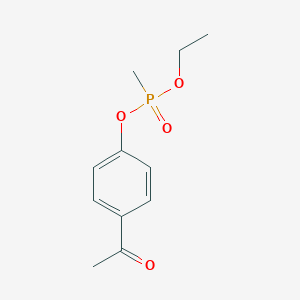

![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)
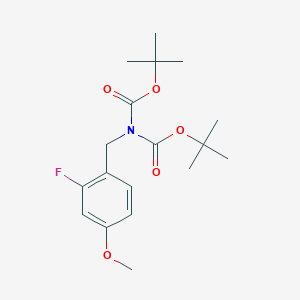
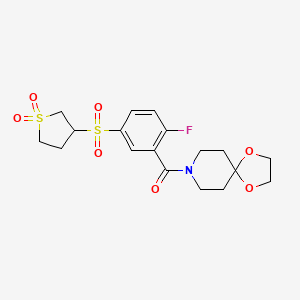
![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
